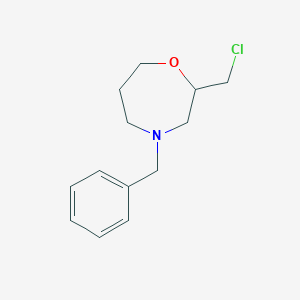

4-Benzyl-2-(chloromethyl)-1,4-oxazepane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-2-(chloromethyl)-1,4-oxazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c14-9-13-11-15(7-4-8-16-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNCXGQXIYXQLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(OC1)CCl)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Benzyl-2-(chloromethyl)-1,4-oxazepane: A Key Intermediate in Medicinal Chemistry

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities are paramount. The 1,4-oxazepane scaffold has emerged as a privileged structure, conferring desirable physicochemical and pharmacological properties upon a range of biologically active molecules. This guide provides a comprehensive technical overview of a crucial derivative of this scaffold: 4-Benzyl-2-(chloromethyl)-1,4-oxazepane. We will delve into its chemical properties, synthesis, reactivity, and its significant role as a versatile intermediate in the development of therapeutic agents, particularly those targeting the central nervous system. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the application of this important chemical entity.

Core Chemical and Physical Properties

This compound is a substituted seven-membered heterocyclic compound. The presence of a benzyl group on the nitrogen atom and a reactive chloromethyl group at the 2-position makes it a valuable and versatile building block in organic synthesis.

Structural and Physicochemical Data

A compilation of the key identifying and physical properties of this compound is presented in Table 1. It is important to note that while some data is available from commercial suppliers, detailed experimental characterization in peer-reviewed literature is limited, reflecting its primary role as a synthetic intermediate rather than a final product.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Benzyl-2-(chloromethyl)homomorpholine | [1] |

| CAS Number | 129482-45-7 | [1] |

| Molecular Formula | C₁₃H₁₈ClNO | [1] |

| Molecular Weight | 239.74 g/mol | [2] |

| Predicted Boiling Point | 333.513 ± 32.0 °C at 760 Torr (for (2R)-enantiomer) | [2] |

Note: The boiling point is a predicted value for the (2R)-enantiomer and may vary for the racemic mixture.

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned as a multi-step process starting from readily available precursors. The key steps involve the formation of the 1,4-oxazepane ring system followed by the introduction of the chloromethyl group.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of (4-Benzyl-1,4-oxazepan-2-yl)methanol

-

To a stirred solution of 3-(benzylamino)propan-1-ol in a suitable aprotic solvent (e.g., THF, acetonitrile), add a base (e.g., sodium hydride) portion-wise at 0 °C to deprotonate the hydroxyl group.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Add epichlorohydrin dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting intermediate adduct is then subjected to intramolecular cyclization. This can be achieved by heating in a suitable solvent, possibly with the addition of a base to facilitate the ring closure.

-

Purify the crude (4-benzyl-1,4-oxazepan-2-yl)methanol by column chromatography on silica gel.

Step 2: Chlorination to Yield this compound

-

Dissolve the purified (4-benzyl-1,4-oxazepan-2-yl)methanol in a suitable chlorinated solvent (e.g., dichloromethane).

-

Cool the solution to 0 °C.

-

Add a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, dropwise with stirring.

-

Allow the reaction to proceed at 0 °C and then warm to room temperature, monitoring by TLC.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography.

Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the benzylic protons, the protons of the oxazepane ring, and the chloromethyl group.

-

¹³C NMR would confirm the number of unique carbon atoms in the molecule, with characteristic shifts for the aromatic carbons, the carbons of the heterocyclic ring, and the chloromethyl carbon.

-

-

Infrared (IR) Spectroscopy: An IR spectrum would display characteristic absorption bands for C-H (aromatic and aliphatic), C-N, C-O, and C-Cl bonds.

-

Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Reactivity and Applications in Medicinal Chemistry

The primary utility of this compound lies in its reactivity as an electrophilic building block. The chloromethyl group is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions.

Key Reactions

The most significant reaction of this compound is nucleophilic substitution at the chloromethyl carbon. This allows for the introduction of a wide variety of functional groups at the 2-position of the 1,4-oxazepane ring.

Caption: General reactivity of this compound in nucleophilic substitution reactions.

Common nucleophiles used in reactions with this intermediate include:

-

Phenoxides: To form aryloxymethyl derivatives.

-

Alkoxides: To form alkoxymethyl derivatives.

-

Amines: To introduce amino functionalities.

-

Thiols: To create thioether linkages.

Application in the Synthesis of Dopamine D₄ Receptor Ligands

A significant application of this compound is in the synthesis of selective dopamine D₄ receptor ligands.[3] The dopamine D₄ receptor is a target of considerable interest for the treatment of neuropsychiatric disorders, including schizophrenia.[3]

The synthesis of these ligands often involves the reaction of this compound with various substituted phenols. This reaction introduces a pharmacophoric aryloxymethyl group at the 2-position of the oxazepane ring, which is crucial for binding to the dopamine D₄ receptor.[3] The benzyl group on the nitrogen at the 4-position also plays a role in receptor affinity and selectivity.[3]

The general synthetic scheme for these dopamine D₄ receptor ligands is as follows:

Caption: Synthesis of dopamine D₄ receptor ligands using this compound.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Based on data for analogous compounds, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

-

Conclusion and Future Outlook

This compound is a valuable, albeit under-documented, synthetic intermediate. Its utility in the construction of diverse molecular architectures, particularly in the synthesis of neurologically active compounds, is evident. The strategic importance of the 1,4-oxazepane scaffold in medicinal chemistry suggests that this and related intermediates will continue to be of interest to researchers in the field. Further elucidation of its chemical properties and the development of optimized synthetic protocols will undoubtedly facilitate its broader application in the discovery of new therapeutic agents.

References

- 1. Bivalent dopamine agonists with co-operative binding and functional activities at dopamine D2 receptors, modulate aggregation and toxicity of alpha synuclein protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (2R)-4-benzyl-2-(chloromethyl)-1,4-oxazepane CAS#: 2381199-99-9 [chemicalbook.com]

- 3. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structure Elucidation of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane

Introduction

In the landscape of modern drug discovery and development, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. The 1,4-oxazepane scaffold, a seven-membered heterocycle containing both oxygen and nitrogen, is a privileged structure in medicinal chemistry, often associated with a range of biological activities.[1][2] This guide provides an in-depth, technical walkthrough of the structure elucidation of a specific derivative, 4-Benzyl-2-(chloromethyl)-1,4-oxazepane . While direct literature on the complete characterization of this exact molecule is sparse, this paper will leverage established principles and data from analogous structures to present a robust, field-proven methodology for its definitive identification.

This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the multifaceted analytical techniques involved in confirming the molecular structure of newly synthesized entities. We will delve into the causality behind experimental choices and present a self-validating system of protocols to ensure the highest degree of scientific integrity.

Hypothesized Synthesis: A Plausible Route

The synthesis of 1,4-oxazepane derivatives can be achieved through various strategies.[3][4] A logical and efficient approach to "this compound" involves the reaction of 3-(benzylamino)propan-1-ol with epichlorohydrin. This method is advantageous as it builds the heterocyclic core in a convergent manner.

Caption: Hypothesized synthetic pathway for this compound.

The proposed mechanism involves the deprotonation of the hydroxyl group of 3-(benzylamino)propan-1-ol by a suitable base, such as sodium hydride, to form a nucleophilic alkoxide. This alkoxide then attacks the less sterically hindered carbon of the epoxide ring of epichlorohydrin. Subsequent intramolecular cyclization via nucleophilic substitution of the chloride by the secondary amine yields the desired 1,4-oxazepane ring system.

Spectroscopic and Spectrometric Elucidation

The cornerstone of structure elucidation lies in the synergistic application of various analytical techniques.[5][6] Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[7][8] For a molecule like this compound, a suite of 1D and 2D NMR experiments is essential.

Caption: Numbered structure of this compound for NMR assignment.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-aromatic | 7.2-7.4 | multiplet | 5H | Protons of the phenyl ring of the benzyl group. |

| H-benzyl CH₂ | ~3.6 | singlet | 2H | Methylene protons adjacent to the nitrogen and the phenyl ring. |

| H-2 | ~3.8-4.0 | multiplet | 1H | Methine proton adjacent to the oxygen and the chloromethyl group. |

| H-3 | ~2.7-2.9 | multiplet | 2H | Methylene protons adjacent to the nitrogen. |

| H-5 | ~2.5-2.7 | multiplet | 2H | Methylene protons adjacent to the nitrogen. |

| H-6 | ~1.8-2.0 | multiplet | 2H | Methylene protons of the oxazepane ring. |

| H-7 | ~3.9-4.1 | multiplet | 2H | Methylene protons adjacent to the oxygen. |

| H-chloromethyl | ~3.5-3.7 | doublet of doublets | 2H | Methylene protons adjacent to the chlorine and the chiral center at C-2. |

¹³C NMR Spectroscopy: The carbon NMR spectrum will indicate the number of chemically non-equivalent carbon atoms.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C-aromatic (quaternary) | ~138-140 | Quaternary carbon of the phenyl ring attached to the benzyl methylene. |

| C-aromatic (CH) | ~127-129 | Aromatic methine carbons. |

| C-benzyl CH₂ | ~58-60 | Methylene carbon of the benzyl group. |

| C-2 | ~75-78 | Methine carbon adjacent to oxygen and the chloromethyl group. |

| C-3 | ~55-58 | Methylene carbon adjacent to nitrogen. |

| C-5 | ~52-55 | Methylene carbon adjacent to nitrogen. |

| C-6 | ~28-32 | Methylene carbon in the oxazepane ring. |

| C-7 | ~70-73 | Methylene carbon adjacent to oxygen. |

| C-chloromethyl | ~45-48 | Methylene carbon attached to chlorine. |

2D NMR Spectroscopy: To definitively assign all proton and carbon signals and confirm connectivity, a series of 2D NMR experiments are indispensable.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. Key expected correlations would be between H-2 and the H-chloromethyl protons, as well as couplings between adjacent methylene groups within the oxazepane ring (e.g., H-5 with H-6, and H-6 with H-7).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It is crucial for assigning the carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting the different spin systems and confirming the overall structure. For instance, correlations from the benzyl methylene protons (H-benzyl) to the aromatic carbons and to C-3 and C-5 would confirm the position of the benzyl group.

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-3000 |

| C-O-C (ether) | 1050-1150 |

| C-N (amine) | 1020-1250 |

| C-Cl | 600-800 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.[9][10]

-

Molecular Ion Peak: In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺) would be observed, and its exact mass would be used to confirm the molecular formula (C₁₃H₁₈ClNO). The presence of a chlorine atom would be indicated by an [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

-

Fragmentation Pattern: The fragmentation of N-benzyl heterocyclic compounds in the mass spectrometer is often characterized by the formation of a stable tropylium ion (m/z 91).[11] This would be expected to be the base peak in the spectrum of this compound. Other significant fragments would likely arise from the cleavage of the oxazepane ring.

Conclusion

The structure elucidation of a novel compound such as this compound requires a systematic and multi-pronged analytical approach. By combining the insights from a plausible synthetic route with a comprehensive analysis of ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), IR spectroscopy, and mass spectrometry, a definitive and trustworthy structural assignment can be achieved. The methodologies and expected outcomes detailed in this guide provide a robust framework for researchers and scientists working in the field of synthetic and medicinal chemistry, ensuring the scientific rigor necessary for advancing drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Modern Methods for the Synthesis of 1,4‐Oxazepanes and their Benzo‐Derivatives [ouci.dntb.gov.ua]

- 5. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 6. jchps.com [jchps.com]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. article.sapub.org [article.sapub.org]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to 4-Benzyl-2-(chloromethyl)-1,4-oxazepane

For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazepane scaffold is a seven-membered heterocycle that has garnered significant interest in medicinal chemistry due to its structural complexity and conformational flexibility. This unique framework allows for the precise spatial arrangement of pharmacophoric groups, making it a valuable building block in the design of novel therapeutics targeting a range of biological entities. This guide focuses on a specific derivative, 4-Benzyl-2-(chloromethyl)-1,4-oxazepane (CAS Number: 129482-45-7), a key intermediate in the synthesis of pharmacologically active compounds.

Physicochemical Properties and Structural Elucidation

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in synthetic chemistry. The table below summarizes its key identifiers and properties.

| Property | Value |

| CAS Number | 129482-45-7 |

| Molecular Formula | C13H18ClNO |

| Molecular Weight | 239.74 g/mol |

| Appearance | Expected to be an oil or low-melting solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and methanol. |

The structural integrity of the synthesized compound is typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound can be achieved through a multi-step process. The following protocol is a representative method, and optimization may be required based on laboratory conditions and available starting materials.

Step 1: Synthesis of the N-benzylated amino alcohol precursor

The synthesis begins with the reaction of a suitable amino alcohol with benzyl bromide in the presence of a base to yield the N-benzylated precursor.

Step 2: Cyclization to form the 1,4-oxazepane ring

The N-benzylated amino alcohol is then reacted with a reagent such as epichlorohydrin to facilitate the formation of the seven-membered 1,4-oxazepane ring. This cyclization reaction is a critical step in the synthetic pathway.

The diagram below, generated using Graphviz, illustrates the general synthetic workflow for the preparation of 1,4-oxazepane derivatives.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The 1,4-oxazepane core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The conformational flexibility of the seven-membered ring allows it to effectively interact with various biological targets.[1]

Dopamine D4 Receptor Ligands: One of the most notable applications of 1,4-oxazepane derivatives is in the development of selective ligands for the dopamine D4 receptor.[2][3][4] The dopamine D4 receptor has been implicated in the pathophysiology of schizophrenia, making it a key target for the development of novel antipsychotic drugs with potentially fewer side effects.[2][4] The synthesis of a series of 2,4-disubstituted 1,4-oxazepanes has been described, with some compounds showing high affinity and selectivity for the D4 receptor.[2][3][4]

The general structure of these D4 receptor ligands often involves a substituent at the 2-position and a benzyl group or a substituted benzyl group at the 4-position of the 1,4-oxazepane ring. The chloromethyl group in this compound serves as a reactive handle, allowing for the introduction of various pharmacophoric groups through nucleophilic substitution reactions.

The following Graphviz diagram illustrates the conceptual workflow for utilizing this compound in the synthesis of a library of potential drug candidates.

Caption: Drug discovery workflow using the target compound.

Other Potential Applications: The versatility of the 1,4-oxazepane scaffold extends beyond dopamine receptor ligands. Derivatives have been investigated for a variety of other therapeutic targets. For instance, benzo[b][2][5]oxazepin-4-ones have been identified as potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of inflammation and cell death.[1] Additionally, certain 1,4-oxazepine derivatives have shown promise as non-steroidal progesterone receptor antagonists and have demonstrated activity in in vivo models.[6] The development of novel synthetic routes to access diverse 1,4-oxazepane and related seven-membered heterocyclic derivatives continues to be an active area of research.[5][7][8][9]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis, while requiring careful execution, provides access to a scaffold with significant potential for the development of novel therapeutics. The ability to further functionalize the chloromethyl group allows for the creation of diverse libraries of compounds for screening against a wide range of biological targets. As research into the therapeutic potential of 1,4-oxazepane derivatives continues, the importance of key intermediates like this compound will undoubtedly grow.

References

- 1. benchchem.com [benchchem.com]

- 2. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. 7-aryl 1,5-dihydro-benzo[e][1,4]oxazepin-2-ones and analogs as non-steroidal progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of substituted benzo[b][1,4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-Benzyl-2-(chloromethyl)-1,4-oxazepane: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of published data for this specific molecule, this document leverages established synthetic methodologies and spectroscopic data from closely related 1,4-oxazepane analogues to present a comprehensive characterization.

Introduction: The 1,4-Oxazepane Scaffold

The 1,4-oxazepane ring system, a seven-membered heterocycle containing nitrogen and oxygen atoms, is a recognized "privileged scaffold" in medicinal chemistry. Its inherent three-dimensionality and synthetic accessibility make it an attractive framework for the development of novel therapeutic agents. Derivatives of 1,4-oxazepane have shown promise in a variety of therapeutic areas, notably as dopamine D4 receptor ligands for the treatment of schizophrenia and as potential anticonvulsant agents. The strategic placement of substituents on the 1,4-oxazepane ring allows for the fine-tuning of pharmacological activity.

The title compound, this compound, incorporates two key functionalities: a benzyl group at the 4-position and a reactive chloromethyl group at the 2-position. The benzyl group is a common feature in many biologically active compounds, often contributing to receptor binding affinity. The chloromethyl group serves as a versatile synthetic handle, enabling further structural modifications and the introduction of diverse pharmacophores.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₈ClNO | [1][2] |

| Molecular Weight | 239.74 g/mol | [3] |

| CAS Number | 129482-45-7 (Racemic) | [2] |

| 2381199-99-9 ((2R)-enantiomer) | [3] | |

| Appearance | Likely a liquid or low-melting solid | [2] |

| Predicted Boiling Point | 333.5 ± 32.0 °C at 760 Torr | [3] |

Synthesis of this compound

A logical synthetic approach would involve the reaction of N-benzyl-2-aminoethanol with a suitable three-carbon electrophile bearing a chloromethyl group. A more versatile and controllable method, however, would be a stepwise approach starting from a chiral precursor to allow for enantioselective synthesis. A potential synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Benzyl-2-(hydroxymethyl)morpholine

-

To a solution of N-benzylethanolamine (1 equivalent) in a suitable solvent such as methanol or ethanol, add epichlorohydrin (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-Benzyl-2-(hydroxymethyl)morpholine.

Step 2: Synthesis of 4-Benzyl-2-(chloromethyl)morpholine

-

Dissolve 4-Benzyl-2-(hydroxymethyl)morpholine (1 equivalent) in an anhydrous solvent such as dichloromethane or chloroform.

-

Cool the solution to 0 °C and add thionyl chloride (1.2 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-Benzyl-2-(chloromethyl)morpholine.

Step 3: Ring Expansion to this compound

The ring expansion of a 2-(chloromethyl)morpholine derivative to a 1,4-oxazepane is a less common transformation and would likely require specific conditions to promote the desired rearrangement. This could potentially be achieved under solvolytic conditions or with the assistance of a Lewis acid. Further research and optimization would be necessary to establish a reliable protocol for this step.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the analysis of related compounds, the following spectral data can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the benzyl group and the 1,4-oxazepane ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2-7.4 | m | 5H | Aromatic protons (C₆H₅) |

| ~ 3.6-3.8 | m | 1H | H-2 |

| ~ 3.5-3.7 | m | 2H | CH₂-Ph |

| ~ 3.4-3.6 | m | 2H | CH₂Cl |

| ~ 2.5-3.0 | m | 6H | H-3, H-5, H-6 |

| ~ 1.8-2.2 | m | 2H | H-7 |

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 | Quaternary aromatic carbon (C-ipso) |

| ~ 129 | Aromatic CH |

| ~ 128 | Aromatic CH |

| ~ 127 | Aromatic CH |

| ~ 75 | C-2 |

| ~ 68 | C-7 |

| ~ 60 | CH₂-Ph |

| ~ 55-58 | C-3, C-5 |

| ~ 45 | CH₂Cl |

| ~ 30 | C-6 |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak ([M]⁺) at m/z 239 (for ³⁵Cl) and 241 (for ³⁷Cl) in an approximate 3:1 ratio. A prominent fragment would be the loss of the chloromethyl radical, leading to a fragment ion at m/z 190. The base peak is often the tropylium ion at m/z 91, resulting from the cleavage of the benzyl group.

Caption: Predicted mass spectrometry fragmentation pathway.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily dictated by the chloromethyl group. This functional group is a good electrophile and is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities at the 2-position of the 1,4-oxazepane ring.

Potential Transformations:

-

Nucleophilic Substitution: Reaction with various nucleophiles such as amines, alcohols, thiols, and carbanions can be used to introduce new side chains. For example, reaction with a secondary amine would yield a 2-(aminomethyl) derivative.

-

Williamson Ether Synthesis: Reaction with an alkoxide would lead to the formation of an ether linkage.

-

Grignard and Organolithium Reagents: These reagents can be used to form new carbon-carbon bonds.

The benzyl group on the nitrogen atom can serve as a protecting group and can be removed under hydrogenolysis conditions (e.g., H₂, Pd/C), revealing the secondary amine for further functionalization.

Applications in Drug Discovery

The 1,4-oxazepane scaffold is a key structural motif in a number of compounds with demonstrated biological activity. The ability to readily functionalize the 2-position of this compound makes it a valuable intermediate for the synthesis of compound libraries for high-throughput screening.

The introduction of various substituents via the chloromethyl handle allows for the exploration of the structure-activity relationship (SAR) of 1,4-oxazepane derivatives in a systematic manner. This can lead to the identification of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. For instance, the synthesis of a series of 2-substituted 1,4-oxazepanes derived from the title compound could be explored for their activity as dopamine D4 receptor antagonists or for other central nervous system targets.

Conclusion

This compound is a promising building block for the synthesis of novel and diverse libraries of 1,4-oxazepane derivatives for drug discovery. While detailed experimental data for this specific compound is limited, its synthesis and characterization can be reasonably predicted based on the well-established chemistry of related compounds. The presence of a reactive chloromethyl group provides a versatile handle for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships and the development of new therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.

References

Unveiling the Enigmatic Mechanism: A Technical Guide to 4-Benzyl-2-(chloromethyl)-1,4-oxazepane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold and the Uncharted Territory

The 1,4-oxazepane moiety, a seven-membered heterocycle, has garnered significant attention in medicinal chemistry as a "privileged scaffold." Its inherent three-dimensional structure and synthetic accessibility have made it a cornerstone for developing ligands targeting a diverse array of biological entities, particularly within the central nervous system (CNS).[1] Derivatives of this versatile scaffold have been explored for a multitude of pharmacological activities, including psychoneurotic, antihistaminic, and analgesic properties.[1] A notable area of investigation for 1,4-oxazepane derivatives has been their potential as selective ligands for dopamine receptors, especially the D4 subtype, which is a key target in the development of novel treatments for schizophrenia and other CNS disorders.[2]

This guide delves into the hypothesized mechanism of action of a specific, yet under-researched, derivative: 4-Benzyl-2-(chloromethyl)-1,4-oxazepane . While direct biological studies on this compound are not extensively documented in publicly available literature, its structural features, when analyzed in the context of established pharmacophore models and structure-activity relationship (SAR) studies of related compounds, allow for the formulation of a compelling hypothesis regarding its primary molecular target and signaling pathway. This document will, therefore, serve as an in-depth technical guide, synthesizing available data to propose a mechanism of action and outlining the experimental methodologies required for its validation.

Hypothesized Mechanism of Action: A Focus on the Dopamine D4 Receptor

Based on a comprehensive analysis of existing literature, the most probable mechanism of action for this compound is antagonism of the dopamine D4 receptor . This hypothesis is built upon several pillars of evidence:

-

The 1,4-Oxazepane Core: The 1,4-oxazepane ring is a recurring structural motif in a number of potent and selective dopamine D4 receptor ligands.[2] Its conformational flexibility is believed to be crucial for optimal interaction with the receptor's binding pocket.

-

Key Pharmacophoric Features: Pharmacophore models for dopamine D4 antagonists consistently highlight the importance of a basic nitrogen atom and an aromatic region.[3][4] In this compound, the nitrogen atom within the oxazepane ring can be protonated at physiological pH, serving as the requisite basic center. The benzyl group at the 4-position provides the necessary aromatic moiety. Studies on related compounds have shown that N-substituents, such as a benzyl group, play a critical role in receptor affinity and selectivity.[5]

-

Structural Analogy to Known D4 Ligands: The overall architecture of this compound bears a strong resemblance to other 2,4-disubstituted 1,4-oxazepanes that have demonstrated selectivity for the dopamine D4 receptor.[2] 3D-QSAR (Quantitative Structure-Activity Relationship) studies on such series have identified the regions around the benzene ring and the aliphatic amine of the oxazepane system as being critical for affinity.[2]

The proposed antagonistic action at the D4 receptor would modulate downstream signaling pathways. D4 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By acting as an antagonist, this compound would block the binding of endogenous dopamine, thereby preventing this inhibitory effect and maintaining or increasing cAMP levels.

Caption: Hypothesized antagonistic action of this compound at the dopamine D4 receptor.

The Role of Specific Substituents: A Deeper Dive

The specific substituents on the 1,4-oxazepane ring are crucial in defining the compound's potential activity and selectivity.

The 4-Benzyl Group: The benzyl group is a common feature in many CNS-active compounds and is particularly relevant for dopamine D4 receptor antagonists. High-resolution structures of the D4 receptor have revealed an extended binding pocket that can accommodate aryl groups.[6] The unsubstituted benzyl group can interact with non-conserved residues within this pocket, contributing to both affinity and selectivity.[6] The presence of a benzyl group on the nitrogen of a heterocyclic scaffold has been shown to be important for high affinity at D4 receptors in other series of compounds.[5]

The 2-(Chloromethyl) Group: The chloromethyl group at the 2-position is a more unique feature. While its direct contribution to D4 receptor affinity is not immediately apparent from existing literature, it presents several possibilities:

-

Steric and Electronic Effects: This group could influence the overall conformation of the oxazepane ring, thereby affecting how the molecule presents its key pharmacophoric elements to the receptor.

-

Potential for Bioisosteric Replacement: In drug design, a chloromethyl group can sometimes be a starting point for further chemical modification. Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy to improve potency, reduce toxicity, or alter pharmacokinetic properties.[7][8][9] The chloromethyl group could potentially be replaced with other small, lipophilic groups to probe for improved interactions within the binding pocket.

-

Reactive Handle for Covalent Binding (Less Likely but Possible): Although less common for receptor antagonists, the chloromethyl group is a reactive electrophile and could potentially form a covalent bond with a nucleophilic residue in or near the binding site. This would lead to irreversible inhibition. However, this is a less desirable characteristic for most CNS drugs due to the potential for toxicity. Further investigation into the reactivity and potential for covalent modification would be necessary.

Experimental Validation: A Roadmap for Elucidating the Mechanism of Action

To rigorously test the hypothesis of dopamine D4 receptor antagonism, a series of well-defined experiments are required. The following protocols outline a logical workflow for characterizing the pharmacological activity of this compound.

Caption: A stepwise experimental workflow to validate the hypothesized mechanism of action.

Experimental Protocols

1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D4 receptor and its selectivity over other dopamine receptor subtypes (D1, D2, D3, D5) and other relevant CNS receptors.

-

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from a stable cell line expressing the recombinant human dopamine D4 receptor (e.g., HEK293 or CHO cells).

-

Competition Binding Assay:

-

Incubate the membrane preparation with a fixed concentration of a suitable radioligand for the D4 receptor (e.g., [³H]-spiperone or [³H]-nemonapride).

-

Add increasing concentrations of this compound.

-

Incubate to allow for binding equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

-

Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

-

Selectivity Profiling: Repeat the competition binding assay with cell lines expressing other dopamine receptor subtypes and a panel of other CNS receptors to determine the selectivity profile.

-

2. In Vitro Functional Assays

-

Objective: To determine whether this compound acts as an antagonist, agonist, or inverse agonist at the dopamine D4 receptor.

-

Methodology (cAMP Accumulation Assay):

-

Cell Culture: Use a cell line expressing the human dopamine D4 receptor that is coupled to adenylyl cyclase.

-

Assay Procedure:

-

Pre-treat the cells with this compound at various concentrations.

-

Stimulate the cells with a known D4 receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Data Analysis: An antagonist will block the agonist-induced inhibition of cAMP production in a dose-dependent manner.

-

-

Alternative Functional Assays:

-

Bioluminescence Resonance Energy Transfer (BRET) Assays: These assays can be used to directly measure G-protein activation or β-arrestin recruitment upon receptor activation, providing a more detailed picture of the functional response.[10][11] An antagonist would block the agonist-induced BRET signal.

-

3. In Vivo Behavioral Models

-

Objective: To assess the in vivo efficacy of this compound in animal models relevant to the proposed therapeutic indication (e.g., schizophrenia).

-

Methodology (Apomorphine-Induced Climbing in Mice):

-

Animal Model: Apomorphine, a non-selective dopamine agonist, induces a characteristic climbing behavior in mice, which is sensitive to antipsychotic drugs.

-

Procedure:

-

Administer this compound to mice at various doses.

-

After a suitable pre-treatment time, administer apomorphine.

-

Observe and score the climbing behavior of the mice over a defined period.

-

-

Data Analysis: An effective antipsychotic agent will dose-dependently inhibit the apomorphine-induced climbing behavior.[5]

-

Quantitative Data Summary and Broader Context

While specific quantitative data for this compound is not available, the following table provides a representative summary of the kind of data that would be generated through the proposed experimental workflow, based on published data for structurally related 1,4-oxazepane derivatives.

Table 1: Representative Biological Data for 1,4-Oxazepane Derivatives Targeting Dopamine Receptors

| Compound Class | Target | Binding Affinity (Ki, nM) | Functional Activity | In Vivo Efficacy (ED50, mg/kg) | Reference |

| 2,4-Disubstituted 1,4-Oxazepanes | Dopamine D4 | 1 - 50 | Antagonist | Varies | [2] |

| (S)-N-(3-Pyrrolidinyl)benzamides | Dopamine D4 | 2.1 | Antagonist | 0.32 (sc) | [5] |

| Chiral Morpholine Derivatives | Dopamine D4 | 36 | Antagonist | 10 (ip) | [12] |

It is important to note that the 1,4-oxazepane scaffold is not exclusively associated with dopamine D4 antagonism. Derivatives have also been investigated for activity at other CNS targets, such as serotonin 5-HT1A receptors.[13] A comprehensive screening against a panel of CNS targets would be essential to fully characterize the selectivity profile of this compound.

Conclusion and Future Directions

The structural features of this compound, particularly the presence of the 1,4-oxazepane core and the N-benzyl substituent, provide a strong rationale for hypothesizing its mechanism of action as a dopamine D4 receptor antagonist. This proposed mechanism aligns well with established pharmacophore models and SAR data for this class of compounds.

The immediate future for research on this compound should focus on the systematic experimental validation outlined in this guide. The synthesis of the compound followed by in vitro binding and functional assays will be the critical first steps to confirm its primary molecular target. Positive results in these assays would warrant progression to in vivo models to assess its therapeutic potential for CNS disorders such as schizophrenia.

Furthermore, SAR studies around the 2-(chloromethyl) position could be a fruitful avenue for lead optimization. Exploring bioisosteric replacements for this group may lead to derivatives with improved potency, selectivity, and pharmacokinetic properties. The potential for this compound to exhibit cytotoxic effects should also be evaluated early in the drug discovery process.[14][15][16]

References

- 1. researchgate.net [researchgate.net]

- 2. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A pharmacophore model for dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 8. elearning.uniroma1.it [elearning.uniroma1.it]

- 9. ctppc.org [ctppc.org]

- 10. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma | MDPI [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]

- 16. benchchem.com [benchchem.com]

biological activity of 1,4-oxazepane derivatives

An In-Depth Technical Guide to the Biological Activity of 1,4-Oxazepane Derivatives

Abstract

The 1,4-oxazepane motif, a seven-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent three-dimensional structure, conformational flexibility, and synthetic accessibility have established it as a versatile core for developing novel therapeutics across multiple disease areas.[1][3] Unlike its well-trodden six-membered analog, morpholine, the 1,4-oxazepane ring offers a larger and more flexible framework, enabling broader exploration of chemical space and potentially novel interactions with biological targets.[3] This guide provides a comprehensive overview of the diverse biological activities of 1,4-oxazepane derivatives, detailing their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. We will delve into their applications in central nervous system (CNS) disorders, oncology, and inflammatory diseases, offering field-proven insights for researchers, scientists, and drug development professionals.

The 1,4-Oxazepane Scaffold: A Structural and Synthetic Overview

The 1,4-oxazepane core consists of a seven-membered ring containing oxygen and nitrogen atoms at the 1 and 4 positions, respectively. This structure is essentially a one-carbon homolog of morpholine.[2] The increased ring size imparts greater conformational freedom compared to the more rigid chair conformation of morpholine, which can be highly advantageous for optimizing binding to complex protein targets.[3]

The synthesis of 1,4-oxazepane derivatives is tractable, with several established routes. A common and robust method involves the reductive amination of a suitable aldehyde or ketone with a 2-(2-aminoethoxy)ethanol derivative, followed by cyclization.[1] Another powerful approach utilizes the intramolecular cyclization of N-propargylic β-enaminones, often catalyzed by gold compounds.[2] The choice of synthetic route is dictated by the desired substitution pattern and the need for stereochemical control.

Below is a generalized workflow for the synthesis of 2,4-disubstituted 1,4-oxazepanes, a class of compounds that has shown significant biological activity.

References

Navigating the Synthesis and Potential of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane: A Technical Guide for Advanced Research

For Immediate Release

In the ever-evolving landscape of medicinal chemistry, the exploration of novel heterocyclic scaffolds is paramount to the discovery of next-generation therapeutics. Among these, the 1,4-oxazepane core has garnered significant interest due to its three-dimensional structure and conformational flexibility, making it an attractive framework for engaging with a multitude of biological targets.[1] This in-depth technical guide focuses on a specific, yet largely uncharted derivative: 4-Benzyl-2-(chloromethyl)-1,4-oxazepane . While direct literature on this exact molecule is scarce, this paper will provide a comprehensive overview based on established synthetic methodologies for related 1,4-oxazepane structures, offering a roadmap for its synthesis, characterization, and potential applications in drug discovery.

This guide is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical, field-proven insights into the chemistry of 1,4-oxazepanes.

The 1,4-Oxazepane Scaffold: A Privileged Structure in Medicinal Chemistry

The seven-membered 1,4-oxazepane ring system is a recurring motif in a variety of pharmacologically active compounds. Its unique architecture allows for the precise spatial arrangement of substituents, a critical factor in optimizing interactions with biological macromolecules. Derivatives of this scaffold have shown promise in several therapeutic areas, most notably in the development of central nervous system (CNS) agents. For instance, substituted 1,4-oxazepanes have been investigated as selective dopamine D4 receptor ligands, which are of interest for the treatment of schizophrenia with potentially fewer side effects than existing medications.[2] The inherent chirality and conformational nuances of the 1,4-oxazepane ring provide a rich chemical space for the design of highly specific and potent drug candidates.

Proposed Synthetic Strategy for this compound

Given the absence of a direct reported synthesis for the title compound, a logical, multi-step synthetic pathway can be proposed based on established transformations of similar heterocyclic systems. The proposed strategy involves the initial construction of a 2-functionalized 1,4-oxazepane precursor, followed by N-benzylation and subsequent conversion of the functional group at the 2-position to a chloromethyl moiety.

A plausible and efficient approach would be to utilize a chiral starting material to control the stereochemistry at the 2-position, a common practice in modern drug development to enhance target specificity and reduce off-target effects.

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be disconnected at the N-benzyl bond and the C-Cl bond, leading back to a 2-(hydroxymethyl)-1,4-oxazepane precursor. This precursor, in turn, can be envisioned to derive from the cyclization of an appropriate amino alcohol.

References

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Discovery of Novel 1,4-Oxazepane Compounds

Date: December 30, 2025

Abstract

The 1,4-oxazepane motif, a seven-membered saturated heterocycle, has garnered significant attention in medicinal chemistry as a privileged scaffold.[1] Its inherent three-dimensional structure, conformational flexibility, and synthetic accessibility make it a valuable building block for developing novel therapeutic agents.[1][2] This guide provides a comprehensive exploration of the discovery of novel 1,4-oxazepane compounds, from foundational synthetic strategies and detailed experimental protocols to their diverse therapeutic applications and structure-activity relationships (SAR). The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the logic of protocol design.

The 1,4-Oxazepane Scaffold: A Privileged Structure in Drug Discovery

The unique topology of the 1,4-oxazepane ring, containing oxygen and nitrogen atoms at the 1- and 4-positions, allows it to present substituents in a well-defined spatial arrangement, enabling precise interactions with biological targets.[2] This structural feature is paramount, as it allows chemists to explore chemical space in three dimensions, a critical factor in designing potent and selective drugs. Unlike planar aromatic systems, the non-planar conformations of the oxazepane ring, typically a chair-like form, can access complex binding pockets in proteins that are inaccessible to flatter molecules.[2]

The exploration of this scaffold has led to the discovery of compounds with a wide range of biological activities, including:

-

Central Nervous System (CNS) Disorders: Derivatives have been developed as selective ligands for dopamine D4 receptors, which are key targets in the treatment of schizophrenia.[1][3][4]

-

Inflammatory Diseases: 1,4-Oxazepanes have been investigated as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a crucial mediator of inflammation and cell death.[1]

-

Anticonvulsant Agents: Specific derivatives have demonstrated promising activity in preclinical models of epilepsy.[1][5]

-

Antifungal Agents: Analogues of natural products, such as Sordarin, incorporating the 1,4-oxazepane moiety have shown selective inhibition of fungal protein synthesis.[1]

The workflow for leveraging such a scaffold in drug discovery follows a logical progression from initial synthesis to biological validation.

Caption: High-level workflow for the discovery and optimization of novel 1,4-oxazepane compounds.

Core Synthetic Strategies: Building the 1,4-Oxazepane Ring

The lack of abundant natural sources for 1,4-oxazepanes necessitates robust and versatile synthetic routes.[6] The choice of strategy is dictated by the desired substitution pattern, stereochemistry, and scalability. A recurring challenge in the synthesis of medium-sized rings like oxazepanes is overcoming the entropic barrier to cyclization; thus, reaction conditions must be carefully optimized to favor intramolecular ring closure over intermolecular polymerization.[6]

Intramolecular Cyclization Approaches

This is the most common class of reactions, typically involving the formation of either a C-O or C-N bond in the final ring-closing step.

A. N-Alkylation of Amino Alcohols: A foundational strategy involves the reaction of an N-substituted amino alcohol with a dielectrophile. For instance, reacting 2-(2-aminoethoxy)ethanol with a desired aldehyde or ketone followed by reductive amination, and subsequent cyclization, is a proven method for generating 2,4-disubstituted 1,4-oxazepanes.[1] The initial reductive amination introduces a key substituent on the nitrogen, and the final ring closure is an intramolecular Williamson ether synthesis. The choice of a strong, non-nucleophilic base is critical to deprotonate the hydroxyl group without promoting side reactions.

B. Reductive Etherification: A stereoselective approach for synthesizing substituted 1,4-oxazepanes involves intramolecular reductive etherification.[3] This method offers control over the stereochemistry of the final product, which is crucial for optimizing interactions with chiral biological targets.

C. Cyclization of N-Propargylamines: Modern methods leverage the versatility of N-propargylamines as building blocks.[7][8] These reactions, often catalyzed by transition metals like gold or copper, proceed with high atom economy.[8] For example, N-propargylic β-enaminones can undergo intramolecular cyclization in the presence of a AuCl₃/AgSbF₆ catalytic system to yield unsaturated 1,4-oxazepanes, which can be subsequently reduced if the saturated core is desired.[8] This approach is valued for its efficiency and tolerance of a wide variety of functional groups.

Solid-Phase Synthesis

For the creation of compound libraries for high-throughput screening, solid-phase synthesis offers significant advantages in purification and automation. A notable method involves immobilizing homoserine on a Wang resin.[5] The immobilized amino acid is then N-acylated and alkylated. Cleavage from the resin using a reagent cocktail like trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) simultaneously removes protecting groups and induces cyclization to yield the 1,4-oxazepane derivatives.[5] This strategy allows for the generation of diastereomeric mixtures that can be separated for biological evaluation.

Multi-Component and Domino Reactions

To increase synthetic efficiency, multi-component reactions (MCRs) and domino sequences are highly desirable. An Ugi four-component reaction followed by an intramolecular O-arylation has been used to construct dibenzo[b,f][1][5]oxazepine scaffolds, which are important pharmacophores.[9][10] These methods rapidly build molecular complexity from simple starting materials in a single pot, minimizing purification steps and resource consumption.

The general logic of synthesis and validation is a cyclical process, where each newly synthesized compound provides data that informs the design of the next.

Caption: The iterative cycle of synthesis and testing in drug discovery.

Experimental Protocols & Characterization

The trustworthiness of any discovery campaign rests on reproducible, well-documented experimental protocols. Every synthesized compound must be rigorously characterized to confirm its structure and purity.

General Protocol for Synthesis of 2,4-Disubstituted 1,4-Oxazepanes

This protocol is adapted from methodologies aimed at producing dopamine D4 receptor ligands.[1]

Step 1: Synthesis of N-substituted-2-(2-hydroxyethoxy)ethan-1-amine

-

To a solution of 2-(2-aminoethoxy)ethanol (1.0 eq.) in methanol (0.2 M), add the desired aldehyde or ketone (1.1 eq.).

-

Stir the mixture at room temperature for 1-2 hours to form the imine/enamine intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Causality Check: The two-step, one-pot procedure (imine formation followed by reduction) is a robust method for secondary amine synthesis. NaBH₄ is a mild reducing agent, selective for the imine in the presence of the alcohol, preventing over-reduction.

-

Work-up: Quench the reaction by slowly adding water. Remove methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be used in the next step without further purification.

Step 2: Intramolecular Cyclization

-

This step would typically involve reacting the product from Step 1 with a suitable dielectrophile to complete the ring, but the source protocol implies a different, direct cyclization not fully detailed. For a complete process, one would typically proceed with a method like reacting the intermediate with a reagent like chloroacetyl chloride followed by base-mediated cyclization.

Characterization Techniques

A self-validating system requires orthogonal methods of characterization.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for structural elucidation.[2] The chemical shifts, coupling constants, and integration of proton signals, along with the number and type of carbon signals, provide a detailed map of the molecule's connectivity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the synthesized compound, confirming its elemental composition.[2]

-

Chromatography: Techniques like Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to monitor reaction progress and assess the purity of the final compound.[2]

Therapeutic Applications & Structure-Activity Relationship (SAR)

The ultimate goal of synthesizing novel 1,4-oxazepanes is to identify compounds with therapeutic potential. SAR studies are critical for transforming a weakly active "hit" compound into a potent and selective "lead."

Dopamine D₄ Receptor Ligands

A significant body of work has focused on 1,4-oxazepanes as selective D₄ receptor ligands for treating schizophrenia.[3][4] A 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis revealed key structural features for high affinity:

-

Aromatic Systems: Regions around the two benzene ring systems are critical for binding.[3][4]

-

Substituents: A p-chlorobenzyl group was identified as being important for affinity.[3]

-

Ring Size: The seven-membered 1,4-oxazepane ring itself appears to be important for affinity compared to the smaller six-membered morpholine ring.[3][4]

This demonstrates the causality of design: the larger, more flexible oxazepane ring may adopt a conformation that fits the D₄ receptor binding pocket more favorably than a morpholine analogue.

Data Summary

The following table summarizes the biological activities of representative 1,4-oxazepane derivatives found in the literature.

| Compound Class | Biological Target | Therapeutic Area | Key Findings | Reference |

| 2,4-Disubstituted 1,4-Oxazepanes | Dopamine D₄ Receptor | Schizophrenia | High affinity and selectivity; ring size is important for activity. | [3],[4] |

| 6-Amino-1,4-oxazepane-3,5-diones | Unknown | Epilepsy | Promising broad-spectrum anticonvulsant activity in preclinical models. | [1] |

| Sordarin Analogues | Fungal Elongation Factor 2 (EF-2) | Fungal Infections | Selective inhibitors of fungal protein synthesis. | [1] |

| Dibenzo[b,f][1][5]oxazepines | Monoamine Transporters | Depression, Anxiety | Superior monoamine reuptake inhibitory activity. | [11] |

Conclusion and Future Directions

The 1,4-oxazepane scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. Advances in synthetic methodology, particularly in asymmetric and scalable synthesis, are enabling the exploration of more complex and diverse chemical space.[5][6] Future efforts will likely focus on leveraging computational chemistry and machine learning to predict optimal substitution patterns, further refining the design of next-generation therapeutics based on this versatile and powerful heterocyclic core.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CA2813911A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]

An Investigational Prospectus: The Pharmacological Profile of 4-Benzyl-2-(chloromethyl)-1,4-oxazepane

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as an in-depth technical guide and investigational prospectus. As of the latest literature review, specific pharmacological data for 4-Benzyl-2-(chloromethyl)-1,4-oxazepane is not publicly available. Therefore, this guide is formulated based on the analysis of its core chemical scaffolds—the 1,4-oxazepane ring and the N-benzyl group—to propose a scientifically-grounded framework for its pharmacological evaluation. The experimental protocols and potential activities described herein are predictive and intended to guide future research.

Introduction: Unveiling a Candidate Molecule

This compound is a heterocyclic compound featuring a seven-membered 1,4-oxazepane ring, which is N-substituted with a benzyl group and possesses a chloromethyl substituent at the 2-position. The inherent three-dimensionality and synthetic accessibility of the 1,4-oxazepane scaffold have made it a privileged structure in modern medicinal chemistry.[1] This core is known to interact with a variety of biological targets due to its conformational flexibility.[1] The presence of the N-benzyl group further suggests a potential for diverse biological activities, as this moiety is a common feature in many pharmacologically active compounds.

This guide will dissect the potential pharmacological profile of this compound by examining its constituent parts, proposing a logical and efficient workflow for its characterization, and providing the scientific rationale for the suggested experimental designs.

Chemical and Physical Properties

A foundational understanding of a compound's properties is critical for any pharmacological investigation. Below is a summary of the known information for this compound.

| Property | Value | Source |

| CAS Number | 129482-45-7 | Chemical Suppliers |

| Molecular Formula | C13H18ClNO | Chemical Suppliers |

| Molecular Weight | 239.74 g/mol | Chemical Suppliers |

| Structure |

| ChemDraw |

Predicted Pharmacological Relevance Based on Structural Analogs

The pharmacological potential of this compound can be inferred from the known activities of compounds containing its core scaffolds.

The 1,4-Oxazepane Scaffold: A Gateway to Diverse Targets

The 1,4-oxazepane ring system has been explored in several therapeutic areas:

-

Central Nervous System (CNS) Disorders: Derivatives of 1,4-oxazepane have been synthesized as selective ligands for the dopamine D4 receptor, a key target in the development of atypical antipsychotics for schizophrenia.[1][2][3] The scaffold's ability to position pharmacophoric elements precisely is crucial for potent D4 receptor antagonism.[1] Additionally, certain 6-amino-1,4-oxazepane-3,5-dione derivatives have demonstrated potential as broad-spectrum anticonvulsant agents in preclinical models.[1]

-

Inflammatory Diseases: The 1,4-oxazepane core is present in potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and cell death.[1] This suggests a potential application in autoimmune and inflammatory diseases.[1]

-

Anticoagulant and Antithrombotic Activity: Novel 1,4-diazepane derivatives, structurally similar to oxazepanes, have been developed as factor Xa inhibitors with potent anticoagulant and antithrombotic activity.[4]

The N-Benzyl Group: A Contributor to Biological Activity

The N-benzyl group is a common substituent in a wide range of biologically active heterocyclic compounds. Its presence can influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets. N-benzyl substituted heterocycles have demonstrated a variety of pharmacological effects, including:

-

Anticancer Activity: Several studies have reported the synthesis of N-benzyl substituted heterocyclic compounds with significant in vitro antiproliferative activity against various cancer cell lines.

-

Antimicrobial Activity: The N-benzyl moiety is also found in compounds with antibacterial and antifungal properties.

A Proposed Workflow for Pharmacological Characterization

Given the lack of existing data, a systematic and multi-tiered approach is essential to elucidate the pharmacological profile of this compound. The following workflow is designed to progress from broad, initial screening to more focused, mechanistic studies.

Caption: A proposed multi-phase workflow for the pharmacological characterization of novel chemical entities.

Phase 1: Initial Screening & Profiling

The primary objective of this phase is to gain a broad understanding of the compound's biological activity and potential liabilities.

-

Step 1: Compound Acquisition and Purity Assessment: Obtain a high-purity sample of this compound. Purity should be confirmed using techniques such as HPLC and NMR.

-

Step 2: Physicochemical Profiling: Determine key physicochemical properties like aqueous solubility, lipophilicity (LogP/LogD), and pKa. These parameters are crucial for designing relevant biological assays and interpreting their results.[5][6]

-

Step 3: Broad Phenotypic Screening: Screen the compound against a diverse panel of cell lines representing different tissues and disease states (e.g., cancer cell lines, neuronal cells, immune cells). This can uncover unexpected biological activities.

-

Step 4: Initial Safety Assessment: Conduct preliminary in vitro safety assays to identify potential liabilities early in the process. This should include a cytotoxicity assessment and an evaluation of hERG channel inhibition to flag potential cardiotoxicity.

Phase 2: Target Deconvolution and Validation

If Phase 1 reveals significant biological activity, the next step is to identify the molecular target(s).

-

Step 1: Affinity-based Target Identification: Employ chemical proteomics approaches, such as affinity chromatography or activity-based protein profiling, to identify proteins that directly interact with the compound.

-

Step 2: Hypothesis-driven Target Screening: Based on the known activities of structural analogs, conduct targeted screening against plausible targets like dopamine receptors (specifically D4), RIPK1, and other kinases.[1][2][3]

-

Step 3: Target Validation: Once potential targets are identified, validate the interaction using orthogonal assays. This includes direct binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) and functional assays using recombinant proteins.

Phase 3: Mechanistic Studies and Lead Optimization

With a validated target, the focus shifts to detailed characterization and assessing the compound's drug-like potential.

-

Step 1: In Vitro Pharmacology: Determine the compound's potency (IC50/EC50), selectivity against related targets, and mechanism of action (e.g., competitive vs. non-competitive inhibition).

-

Step 2: In Vivo Proof-of-Concept: If a relevant in vitro activity is confirmed, test the compound in an appropriate animal model of disease to establish in vivo efficacy.

-

Step 3: ADME/Tox Profiling: Conduct in vitro and in vivo studies to assess the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as a more comprehensive in vivo toxicology profile.

-

Step 4: Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to understand the contribution of different structural features to its activity and to optimize its properties.

Conclusion: A Path Forward

While the pharmacological profile of this compound remains to be elucidated, its chemical structure suggests a high potential for biological activity. The 1,4-oxazepane core and the N-benzyl group are well-represented in a variety of pharmacologically active agents, particularly those targeting the central nervous system and inflammatory pathways. The systematic, multi-phase investigational workflow outlined in this guide provides a robust framework for researchers to unlock the therapeutic potential of this and other novel chemical entities. The journey from a promising chemical structure to a validated drug candidate is complex, but a logical and scientifically rigorous approach, as proposed here, is the most effective path to success.

References

- 1. benchchem.com [benchchem.com]

- 2. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities | CHIMIA [chimia.ch]

- 6. researchgate.net [researchgate.net]

A Technical Guide to 4-Benzyl-2-(chloromethyl)-1,4-oxazepane: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 4-benzyl-2-(chloromethyl)-1,4-oxazepane, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,4-oxazepane scaffold is a key structural motif in various biologically active molecules, and this particular derivative serves as a versatile synthetic intermediate. This document details the compound's chemical identity, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and its applications as a reactive building block. Emphasis is placed on the rationale behind methodological choices, ensuring a deep understanding for scientific professionals. Safety, handling, and characterization are also discussed to provide a complete operational framework.

Introduction

The 1,4-Oxazepane Scaffold in Drug Discovery

The 1,4-oxazepane ring system, a seven-membered heterocycle containing nitrogen and oxygen atoms, is a privileged scaffold in modern medicinal chemistry. Its non-planar, flexible conformation allows it to present substituents in a diverse three-dimensional space, enabling effective interactions with complex biological targets. The synthesis and exploration of 1,4-oxazepane derivatives have been a subject of ongoing research, leading to the development of novel therapeutic agents.[1]

Overview of this compound

This compound is a key intermediate designed for synthetic elaboration. Its structure incorporates three critical features:

-

The 1,4-Oxazepane Core: Provides the foundational three-dimensional structure.

-

An N-Benzyl Group: A common and robust protecting group for the secondary amine. It is stable under a wide range of reaction conditions but can be readily removed via catalytic hydrogenolysis, unmasking the nitrogen for further functionalization.

-

A C2-Chloromethyl Group: This is a reactive electrophilic handle. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This allows for the covalent attachment of a wide array of functional groups, making the molecule an ideal building block for creating libraries of diverse compounds for biological screening.

The molecule contains a stereocenter at the C2 position, meaning it can exist as a racemic mixture or as individual enantiomers (R or S), a factor of critical importance in drug development where stereochemistry often dictates biological activity.[2]

Chemical Identity and Properties

IUPAC Nomenclature and Structure